2-Chloro-7-methoxyquinoxaline

Übersicht

Beschreibung

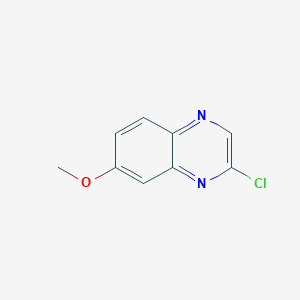

2-Chloro-7-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the quinoxaline family, which is characterized by a benzene ring fused with a pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methoxyquinoxaline typically involves the condensation of 2-chloroaniline with 2-methoxybenzoyl chloride, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic displacement with amines, thiols, and alkoxy groups.

Reaction with Amines

-

Conditions : Heating with primary or secondary amines in ethanol (70–80°C, 6–12 h).

-

Example : Reaction with 1,1-dimethoxypropan-2-amine yields 2-(1,1-dimethoxypropan-2-ylamino)-7-methoxyquinazolin-4(3H)-one (67% yield) .

-

Mechanism : SNAr (aromatic nucleophilic substitution) facilitated by electron-withdrawing groups.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 1,1-Dimethoxypropan-2-amine | 2-(1,1-Dimethoxypropan-2-ylamino)-7-methoxyquinazolin-4(3H)-one | 67% | 80°C, 5 h |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to form carbon-carbon bonds.

Sonogashira Coupling

-

Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, reflux with terminal alkynes .

-

Example : Reaction with phenylacetylene forms alkynyl-substituted quinoxalines, which cyclize with trifluoroacetic acid (TFA) to yield fused tricyclic systems (e.g., furo[2,3-b]quinoxalines) .

| Alkyne | Product | Yield | Catalyst |

|---|---|---|---|

| Phenylacetylene | Furo[2,3-b]quinoxaline | 69–85% | PdCl₂(PPh₃)₂, CuI |

Cyclization Reactions

2-Chloro-7-methoxyquinoxaline serves as a precursor for fused heterocycles.

Formation of Oxadiazole-Quinoxaline Hybrids

-

Conditions : Reaction with hydrazides or α-chloroacetamidoureas under basic conditions .

-

Example : Alkylation with α-chloroacetamidoureas produces thiol-linked quinoxaline derivatives (67–92% yield) .

| Reagent | Product | Yield | Application |

|---|---|---|---|

| α-Chloroacetamidoureas | 3-Alkylaminoquinoxaline-2(1H)-thiones | 67–92% | Antitumor agents |

Thionation Reactions

The chlorine atom is replaced by sulfur-containing groups.

Reaction with Dithiocarbamate Salts

-

Conditions : Treatment with N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt in ethanol (78°C, 12 h) .

-

Outcome : Forms 3-alkylaminoquinoxaline-2(1H)-thiones via intermediate carbamodithioates .

| Reagent | Product | Yield |

|---|---|---|

| N-Cyclohexyl dithiocarbamate salt | 3-Alkylaminoquinoxaline-2(1H)-thiones | 67–92% |

Biological Activity Modulation

Substitution at the 2-position influences pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Quinoxalines are heterocyclic compounds with a broad range of biological activities, making them desirable targets in synthetic and medicinal chemistry . These compounds, which feature a pyrazine ring fused with a benzene ring, are frequently used as dyes, antibiotics, and pharmaceuticals . Specifically, quinoxaline derivatives have antiviral, antibacterial, and anti-inflammatory effects and have drawn attention for their antitumoral properties . Researchers have also explored quinoxaline and its analogs as ligands for catalysts .

Research and Pharmaceutical Applications

While the search results do not provide specific case studies or comprehensive data tables for 2-Chloro-7-methoxyquinoxaline, they do highlight the broader applications of quinoxalines and related compounds:

- Tyrosine Kinase Inhibition: Substituted quinoxaline compounds can inhibit platelet-derived growth factor-receptor (PDGF-R) tyrosine kinase activity and/or Lck tyrosine kinase activity .

- Antimicrobial Activity: Studies have shown that the presence of a chlorine atom can enhance the antibacterial properties of compounds . For example, a compound tested against E. coli showed high antibacterial activity, with the presence of a chlorine atom significantly enhancing its properties .

- Anticancer Properties: Certain quinoxalines have demonstrated anticancer properties, with some exhibiting low molar range IC50 values against HCT-116 and MCF-7 cell lines .

- Antipsychotic Activities: Some synthesized quinoxalines have shown more activity than standard antipsychotic drugs like Risperidone in animal models, suggesting potential use in treating schizophrenia and other mental disorders .

- Analyses: 6‐chloro‐2‐methoxyquinoxaline (MCQ) is used in storage stability studies that cover the sum of all residues convertible to it, as analysed in livestock feeding studies .

Wirkmechanismus

The mechanism of action of 2-Chloro-7-methoxyquinoxaline involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound, which lacks the chloro and methoxy substituents.

2-Chloroquinoxaline: Similar structure but without the methoxy group.

7-Methoxyquinoxaline: Similar structure but without the chloro group

Uniqueness: 2-Chloro-7-methoxyquinoxaline is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and potential biological activity. These substituents make it more versatile for various applications compared to its analogs .

Biologische Aktivität

2-Chloro-7-methoxyquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, often involving the reaction of substituted anilines with 1,2-dicarbonyl compounds. The introduction of the methoxy and chloro groups significantly influences its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound exhibits activity against a range of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 7.812 µg/mL |

| C. albicans | 31.125 µg/mL | |

| S. aureus | 15 mm zone of inhibition | |

| P. aeruginosa | Moderate activity |

The compound's efficacy against E. coli and C. albicans highlights its potential as an antimicrobial agent, particularly in treating infections caused by these pathogens .

Anticancer Activity

The anticancer properties of this compound are notable, with several studies indicating its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity (IC50 Values)

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 2.3 |

| SH-SY5Y | 5.7 |

| Kelly | 2.4 |

In a comparative study, the compound exhibited lower IC50 values than doxorubicin, a standard chemotherapeutic agent, indicating its potential as a viable alternative in cancer treatment . The presence of methoxy groups has been linked to enhanced activity against breast adenocarcinoma and neuroblastoma cell lines.

The biological activity of this compound is attributed to its ability to induce oxidative stress in microbial cells and cancer cells alike. This oxidative stress leads to DNA damage and apoptosis in cancer cells, while in bacteria, it disrupts cellular functions .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of quinoxaline demonstrated that modifications at the chloro and methoxy positions significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties Investigation : Research focusing on the impact of quinoxaline derivatives on neuroblastoma cells revealed that compounds with methoxy substitutions showed up to an 82% reduction in cell viability, underscoring their potential as anticancer agents .

Eigenschaften

IUPAC Name |

2-chloro-7-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDJKCAURKUNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506879 | |

| Record name | 2-Chloro-7-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55686-93-6 | |

| Record name | 2-Chloro-7-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.